This compound can be classified under the broader category of nitrogen-containing heterocycles. Its chemical formula is , with a molecular weight of approximately 175.62 g/mol. The compound is often obtained in hydrochloride form for enhanced solubility in aqueous solutions, which is beneficial for biological assays and pharmaceutical applications .
The synthesis of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride typically involves several steps:
The detailed synthetic pathway can be complex and may vary depending on specific substituents desired in the final product .
The molecular structure of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride features:
The compound's three-dimensional conformation can influence its interaction with enzymes and receptors, making structural analysis crucial for understanding its pharmacological properties .
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine hydrochloride participates in various chemical reactions that are significant for its biological activity:
The mechanism of action for 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride primarily involves the inhibition of receptor tyrosine kinases:
This mechanism underlines its potential therapeutic applications in oncology .
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine hydrochloride has several notable applications:
The ongoing research into this compound highlights its significance in medicinal chemistry and drug discovery efforts aimed at treating various diseases .
The evolution of pyridopyrimidine derivatives represents a significant trajectory in medicinal chemistry, beginning with fully aromatic systems and progressing toward partially saturated scaffolds like 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine. Early pyridopyrimidines emerged in the 1960s as folate antagonists, but their limited bioavailability and selectivity prompted structural refinements. The hydrogenated variant was first systematically explored in the early 2000s to mitigate planarity-related toxicity and improve solubility. A key milestone occurred in 2014 when tetrahydropyrido[3,4-d]pyrimidine-based inhibitors of Extracellular Signal-Regulated Kinase 2 (Erk2) were reported, exhibiting IC₅₀ values of <100 nM and reducing phospho-RSK levels in HepG2 xenografts . By 2021, researchers optimized this scaffold to develop ER-001259851-000, a selective Axl kinase inhibitor with enhanced pharmacokinetic profiles in murine models, addressing limitations of earlier dual Axl/Mer inhibitors that caused retinal toxicity [1]. The scaffold’s versatility is further evidenced by its application in diverse therapeutic areas, including neuropathic pain modulators targeting histaminergic pathways and topoisomerase II inhibitors for oncology [5] [6].
Table 1: Key Milestones in Tetrahydropyrido[3,4-d]pyrimidine Development
Year | Discovery | Biological Target | Significance |
---|---|---|---|
2014 | Erk2 inhibitors (e.g., compound 12) | MAPK signaling pathway | Demonstrated tumor xenograft phospho-RSK knockdown |
2018 | GnRH receptor antagonists | Reproductive disorders | Achieved sub-μM binding affinity via scaffold optimization [8] |
2021 | ER-001259851-000 | Axl kinase | Overcame retinal toxicity of earlier inhibitors [1] |
2025 | ARN21929 | Topoisomerase II | IC₅₀ = 4.5 ± 1.0 µM; thermodynamic solubility = 596 µM [5] |
The tetrahydropyrido[3,4-d]pyrimidine core (molecular formula: C₇H₁₀ClN₃ for hydrochloride salts) exhibits three-dimensional advantages over planar pyrimidines due to its piperidine-like conformation. This semi-rigid structure positions substituents at N3, C4, and C2 for optimal target engagement. The endocyclic nitrogen at N3 acts as a hydrogen bond acceptor, while the C4 position accommodates aryl/heteroaryl groups that occupy hydrophobic pockets in kinases. For example, in Axl inhibitors, a 4-pyridyl group at C4 enabled π-stacking with Phe502 in the Axl active site, conferring >100-fold selectivity over Mer kinase [1]. The C2 position serves as a vector for solubility modifiers; halogen or alkoxy groups here reduce logP values by 0.5–1.5 units. Saturation of the pyridine ring also enhances water solubility (e.g., 596 µM for ARN21929) compared to aromatic analogs (<50 µM) [5]. Computational analyses reveal that protonation of the pyridine nitrogen in hydrochloride salts strengthens DNA binding in topoisomerase II inhibitors, with ΔG values improving by −3.2 kcal/mol versus free bases [5].
Table 2: Structural Features and Their Pharmacological Roles
Position | Modifiable Groups | Target Interactions | Impact on Properties |
---|---|---|---|
C2 | Cl, SCH₃, OCH₃, morpholino | Van der Waals contacts with kinase hinge region | −SCH₃ boosts cell permeability (Papp = 22 × 10⁻⁶ cm/s) [10] |
C4 | Aryl, heteroaryl | Hydrophobic pocket occupancy (e.g., Axl Phe502) | 4-Pyridyl enhances selectivity; reduces hERG risk [1] |
N3 | H, alkyl | H-bond donation to catalytic lysine (e.g., ERK2 Lys52) | Methylation abolishes Axl binding (IC₅₀ > 10 µM) [1] |
Piperidine | H, gem-dimethyl | Solvent exposure; modulates pKa of adjacent nitrogens | Saturation increases solubility 5-fold vs. aromatic core [5] |
The hydrochloride salt form of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives addresses intrinsic limitations of free bases, primarily through improved crystallinity and hygroscopicity reduction. Salification shifts melting points above 200°C (vs. 120–150°C for free bases), minimizing decomposition during storage [7]. In pharmacokinetic studies, hydrochloride salts exhibit 2–3 times higher oral AUC values due to enhanced gastric solubility; for example, a p97 inhibitor (V12) demonstrated a plasma Cₘₐₓ of 1070 ng/mL and AUC₀–inf of 1412 ng•h/mL in rats following 10 mg/kg oral dosing [9]. The mechanism involves ionization in acidic environments, which promotes dissolution via salt disproportionation. X-ray diffraction studies confirm that chloride ions form hydrogen bonds with protonated N1 (bond length: 1.58 Å), stabilizing a crystalline lattice resistant to hydrate formation [2]. Thermodynamic solubility assessments reveal hydrochloride salts achieve 250–600 µM in aqueous buffers versus 50–150 µM for free bases, directly correlating with 1.8-fold higher tumor exposure in xenograft models [5] [9].
Table 3: Comparative Properties of Free Base vs. Hydrochloride Salt
Property | Free Base | Hydrochloride Salt | Impact on Drug Performance |
---|---|---|---|
Melting Point | 120–150°C (dec.) | >200°C (dec.) | Prevents processing-induced amorphization [7] |
Aqueous Solubility (pH 7.4) | 50–150 µM | 250–600 µM | Boosts oral absorption (AUC ↑ 2–3×) [5] [9] |
Hygroscopicity | High (weight gain >5% at 80% RH) | Low (weight gain <1% at 80% RH) | Simplifies manufacturing and packaging [2] |
Bioavailability (rat) | 15–30% | 40–75% | Enhances in vivo efficacy (e.g., tumor growth inhibition) [9] |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1